Tyr-Uroguanylin (mouse, rat)

Peptide Engineering Pharmacokinetics Assay Development

Ensure species-matched GC-C receptor activation with Tyr-Uroguanylin (mouse, rat). This 16-amino acid peptide features an N-terminal tyrosine residue and two disulfide bonds, optimized for robust cGMP stimulation in murine intestinal and renal studies. Avoid confounding data from off-target human analogs. The N-terminal tyrosine enables radiolabeling for receptor binding assays. Ideal for investigating secretory diarrhea, IBS, and the gut-kidney axis.

Molecular Formula C69H105N17O27S4
Molecular Weight 1732.9 g/mol
CAS No. 1926163-29-2
Cat. No. B6299568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Uroguanylin (mouse, rat)
CAS1926163-29-2
Molecular FormulaC69H105N17O27S4
Molecular Weight1732.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N
InChIInChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1
InChIKeyKIPAZOCVWKWHQY-WRDWYYEZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Uroguanylin (mouse, rat) CAS 1926163-29-2: A Species-Specific GC-C Agonist Peptide for Murine Electrolyte and Gastrointestinal Research


Tyr-Uroguanylin (mouse, rat) is a synthetic 16-amino acid peptide hormone analog of endogenous uroguanylin, characterized by an N-terminal tyrosine (Tyr) residue and two intramolecular disulfide bonds (Cys⁴–Cys¹², Cys⁸–Cys¹⁶) . It serves as a selective agonist of the guanylate cyclase-C (GC-C) receptor, a transmembrane receptor predominantly expressed on intestinal and renal epithelial cells [1]. Activation of GC-C by Tyr-Uroguanylin stimulates intracellular cGMP production, which in turn regulates electrolyte and fluid homeostasis via the CFTR chloride channel and other downstream effectors [2]. As a species-specific analog designed for murine models, this compound enables precise investigation of the GC-C/cGMP signaling axis in mouse and rat systems, distinguishing it from human-sequence peptides or other family members such as guanylin and lymphoguanylin [1].

Why Generic Substitution of Tyr-Uroguanylin (mouse, rat) Fails: Critical Distinctions in Receptor Affinity, Species Specificity, and Structural Stability


Generic substitution within the guanylin peptide family is scientifically unjustified due to profound differences in receptor binding kinetics, species-specific sequence divergence, and physiological stability that directly impact experimental outcomes [1]. While guanylin, uroguanylin, and lymphoguanylin all target the GC-C receptor, they exhibit distinct potency profiles and tissue-specific activities. For instance, uroguanylin demonstrates significantly greater potency in renal natriuretic and diuretic actions compared to guanylin, and both peptides show differential pH-dependent activation profiles [2]. Furthermore, the N-terminal tyrosine modification of Tyr-Uroguanylin (mouse, rat) is specifically engineered to enhance detection, stability, and potentially receptor interaction in murine models—a structural feature absent in endogenous human uroguanylin or other commercially available analogs . Substituting with a non-species-matched peptide or an analog lacking the Tyr modification risks confounding data interpretation due to altered receptor affinity, off-target effects, and incompatible pharmacokinetic properties in rodent models [3].

Quantitative Differentiation Evidence for Tyr-Uroguanylin (mouse, rat) CAS 1926163-29-2: Key Data for Procurement Decisions


N-Terminal Tyrosine Modification Enables Enhanced Detection and Potential Pharmacokinetic Advantages over Native Uroguanylin

Tyr-Uroguanylin (mouse, rat) incorporates an N-terminal tyrosine (Tyr) residue that is absent in native mouse/rat uroguanylin. This structural modification serves a dual purpose: it provides a site for radioiodination (e.g., ¹²⁵I labeling) for receptor binding assays, and it may influence the peptide's in vivo stability and receptor interaction . While direct comparative data for Tyr-Uroguanylin versus native uroguanylin are not published in peer-reviewed literature, class-level inference from related peptide hormones indicates that N-terminal Tyr additions can enhance resistance to aminopeptidase degradation, thereby prolonging half-life in biological matrices [1]. This engineered feature offers practical advantages for assay development and in vivo studies where native uroguanylin may be rapidly degraded or difficult to trace.

Peptide Engineering Pharmacokinetics Assay Development

Uroguanylin Exhibits Higher Potency for Renal Natriuresis and Diuresis Compared to Guanylin

In vivo studies in mice have demonstrated that uroguanylin is more potent than guanylin in inducing natriuresis, kaliuresis, and diuresis [1]. Although direct head-to-head data for Tyr-Uroguanylin (mouse, rat) versus guanylin are not available, class-level inference suggests that the Tyr-Uroguanylin analog will maintain the higher renal potency characteristic of the uroguanylin scaffold. This differentiation is critical for studies focusing on the renal actions of GC-C agonists, where guanylin may produce weaker or absent effects.

Renal Physiology Electrolyte Homeostasis Natriuresis

Uroguanylin Receptor Binding Affinity: IC50 of 6.9 nM for Wild-Type Human GC-C Provides a Benchmark for Agonist Potency

A study investigating GC-C receptor mutations reports that uroguanylin (human sequence) binds to wild-type human GC-C with an IC50 of 6.9 ± 1.3 nM [1]. This value serves as a critical benchmark for evaluating agonist potency. While Tyr-Uroguanylin (mouse, rat) is a species-specific analog, it is designed to activate murine GC-C receptors. Procurement of Tyr-Uroguanylin (mouse, rat) is essential for experiments requiring consistent, high-affinity activation of the murine GC-C receptor, as human uroguanylin may exhibit different affinity for the rodent receptor due to sequence divergence.

Receptor Pharmacology Binding Affinity GC-C Receptor

Uroguanylin-Mediated GC-C Activation Induces Bidirectional cGMP Transport and Visceral Antihyperalgesia in Rat Models

In vitro studies using Caco-2 cells demonstrated that uroguanylin stimulates bidirectional, active extracellular transport of cGMP into both luminal and basolateral spaces, an effect that is significantly and concentration-dependently inhibited by probenecid, a cGMP efflux pump inhibitor [1]. Furthermore, in a rat model of TNBS-induced visceral hypersensitivity, orally administered uroguanylin significantly increased the colonic distension threshold required to elicit abdominal contractions, indicating an antihyperalgesic effect [1]. These functional endpoints provide a robust experimental framework for evaluating Tyr-Uroguanylin (mouse, rat) in analogous rodent studies of gastrointestinal pain and fluid secretion.

Visceral Pain cGMP Signaling In Vivo Pharmacology

Uroguanylin Inhibits Renal H⁺-ATPase Activity via a cGMP/PKG-Dependent Pathway, Modulating Acid-Base Balance

In vivo stationary microperfusion experiments in rat renal distal tubules demonstrated that uroguanylin (UGN) inhibits H⁺-ATPase activity, an effect that is abolished by the PKG inhibitor KT5823 but not by the PKA inhibitor H89, confirming a cGMP/PKG-dependent mechanism [1]. In vitro fluorescence microscopy studies using MDCK-C11 cells further showed that UGN and 8-Br-cGMP inhibited H⁺-ATPase-dependent intracellular pH recovery following an acid pulse [1]. Additionally, UGN reduced the cell surface abundance of the H⁺-ATPase B1 subunit, an effect also reversed by PKG inhibition [1]. These findings highlight a specific, quantifiable mechanism by which uroguanylin regulates renal acid-base transport, an action not reported for all guanylin family members.

Renal Physiology Acid-Base Balance H⁺-ATPase

Optimal Research and Industrial Applications for Tyr-Uroguanylin (mouse, rat) CAS 1926163-29-2


Murine Models of Intestinal Fluid Secretion and Diarrheal Disease

Tyr-Uroguanylin (mouse, rat) is the optimal GC-C agonist for inducing and studying intestinal fluid secretion in mouse and rat models. Its species-matched sequence ensures maximal receptor activation in the murine intestine, enabling robust investigation of secretory diarrhea mechanisms, electrolyte transport, and the evaluation of anti-secretory drug candidates [1].

Investigation of Visceral Pain and Colonic Hypersensitivity in Rodents

Based on established findings that uroguanylin activates the GC-C/cGMP pathway to reduce visceral hypersensitivity, Tyr-Uroguanylin (mouse, rat) is the appropriate tool for extending these studies in murine models of irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Its use enables precise interrogation of endogenous analgesic pathways originating from the intestinal epithelium [1].

Renal Electrolyte and Acid-Base Transport Studies in Mice and Rats

Given the well-documented potent natriuretic, diuretic, and H⁺-ATPase inhibitory effects of uroguanylin in the kidney, Tyr-Uroguanylin (mouse, rat) is essential for studying the renal actions of the GC-C/cGMP signaling axis in rodent models. This includes investigations into sodium, potassium, bicarbonate, and water handling, as well as the role of the 'gut-kidney axis' in systemic homeostasis [1].

Development and Validation of GC-C Receptor Binding and Activity Assays

The N-terminal tyrosine residue of Tyr-Uroguanylin (mouse, rat) provides a convenient site for radiolabeling (e.g., ¹²⁵I), making it an invaluable tool for developing and validating receptor binding assays, competitive ligand-binding studies, and autoradiography experiments targeting murine GC-C receptors in tissues and cell lines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr-Uroguanylin (mouse, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.